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molecular formula C4H6O3S B018381 Propargyl Methanesulfonate Ester CAS No. 16156-58-4

Propargyl Methanesulfonate Ester

Cat. No. B018381
M. Wt: 134.16 g/mol
InChI Key: OWAHJGWVERXJMI-UHFFFAOYSA-N
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Patent
US05756769

Procedure details

Propargyl methanesulfonate (31.6 g, 0.236 mol) and benzaldehyde (31.9 g, 0.3 mol) were dissolved in 103 g of toluene and an aqueous 28% ammonia solution (122 g, 2 mol) was added dropwise at 21° C. over 8 hours to the solution, followed by stirring at the same temperature for 15 hours. After separating, the resultant organic phase was washed with water and concentrated until the weight became 57.3 g to obtain a toluene solution containing 28.6 g (yield: 85%) of N-benzylidene-2-propynylamine.
Quantity
31.6 g
Type
reactant
Reaction Step One
Quantity
31.9 g
Type
reactant
Reaction Step One
Quantity
103 g
Type
solvent
Reaction Step One
Quantity
122 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][C:7]#[CH:8])(=O)=O.[CH:9](=O)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[NH3:17]>C1(C)C=CC=CC=1>[CH:9](=[N:17][CH2:6][C:7]#[CH:8])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
31.6 g
Type
reactant
Smiles
CS(=O)(=O)OCC#C
Name
Quantity
31.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
103 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
122 g
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
by stirring at the same temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After separating
WASH
Type
WASH
Details
the resultant organic phase was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated until the weight
CUSTOM
Type
CUSTOM
Details
to obtain a toluene solution

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)=NCC#C
Measurements
Type Value Analysis
AMOUNT: MASS 28.6 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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